molecular formula C5H2ClN3 B1289307 6-Chloropyrimidine-4-carbonitrile CAS No. 939986-65-9

6-Chloropyrimidine-4-carbonitrile

Cat. No. B1289307
CAS RN: 939986-65-9
M. Wt: 139.54 g/mol
InChI Key: AJRPBTWNTZPVSO-UHFFFAOYSA-N
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Description

“6-Chloropyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 939986-65-9 . It has a molecular weight of 139.54 .


Synthesis Analysis

The synthesis of pyrimidines has been investigated for over a century . A route to 4,5,6-trichloropyrimidine-2-carbonitrile was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine . The steps involved nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS .


Molecular Structure Analysis

The molecular structure of “6-Chloropyrimidine-4-carbonitrile” consists of a six-membered aromatic heterocyclic ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

The chemical reactions of “6-Chloropyrimidine-4-carbonitrile” involve transition metal-catalysed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons, as well as via modification of the C2 nitrile group .

Scientific Research Applications

Pharmaceutical Research

6-Chloropyrimidine-4-carbonitrile: is a valuable intermediate in pharmaceutical research. It is utilized in the synthesis of various pyrimidine derivatives, which are core structures in many drugs due to their biological significance. These derivatives often exhibit a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties .

Agriculture

In the agricultural sector, 6-Chloropyrimidine-4-carbonitrile can be used to develop novel agrochemicals. Its derivatives may serve as precursors for the synthesis of pesticides and herbicides, contributing to the protection of crops from pests and diseases .

Material Science

This compound finds applications in material science, particularly in the development of new materials with enhanced properties. Its derivatives can be incorporated into polymers to improve thermal stability and mechanical strength .

Chemical Synthesis

6-Chloropyrimidine-4-carbonitrile: is a versatile building block in organic synthesis. It is employed in the construction of complex molecules through various reactions, including nucleophilic substitution and cross-coupling reactions, which are fundamental in creating compounds for further research and development .

Environmental Science

Research in environmental science benefits from 6-Chloropyrimidine-4-carbonitrile as it can be used to study the degradation of pyrimidine-based compounds in the environment. Understanding its breakdown products and pathways is crucial for assessing environmental impact and designing eco-friendly chemicals .

Biochemistry Research

In biochemistry, 6-Chloropyrimidine-4-carbonitrile is used to explore the biochemical pathways involving pyrimidine metabolism. It can act as an analog to naturally occurring pyrimidines, helping to elucidate the function of enzymes and other proteins involved in nucleic acid synthesis .

Nanotechnology

The field of nanotechnology may utilize 6-Chloropyrimidine-4-carbonitrile in the creation of nanoscale materials. Its derivatives could potentially be used to modify the surface properties of nanoparticles, influencing their interaction with biological systems for applications like drug delivery .

Mechanism of Action

While the specific mechanism of action for “6-Chloropyrimidine-4-carbonitrile” is not mentioned in the search results, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

“6-Chloropyrimidine-4-carbonitrile” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The multiple reactive sites of “6-Chloropyrimidine-4-carbonitrile” offer rich chemistry and potential for future research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-chloropyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRPBTWNTZPVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939986-65-9
Record name 6-chloropyrimidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Hydroxy-pyrimidine-4-carbaldehyde oxime (9.3 g, 67 mmol) was stirred in 37 ml POCl3 under N2 at 40° C. for 30 min, 60° C. for 30 min, and 80° C. for one h. N,N,-Dimethylaniline was added very slowly by syringe, and stirred for one h at 80° C. After cooling to 0° C., the mixture was poured into a separatory funnel containing 300 g of ice. The mixture was carefully swirled, then extracted with 500 ml t-BuOMe. The organic layer was washed with 1 N HCl (4×100 ml), then several times with NaHCO3, then brine. Acidic and basic aqueous layers were separately back-extracted with t-BuOMe, and the organics again washed with 1 N HCl, saturated aqueous NaHCO3, and brine. The combined organic layers were dried with Na2SO4 and concentrated by rotary evaporator. The residue was filtered through a pad of silica gel, applying in CH2Cl2 and eluting with 10:1 hexanes/t-BuOMe. Fractions were carefully concentrated to obtain 6-chloro-pyrimidine-4-carbonitrile as a (volatile) pale yellow, semi-crystalline solid.
Name
6-Hydroxy-pyrimidine-4-carbaldehyde oxime
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

6-Hydroxy-4-pyrimidinecarboxamide (Intermediate 7, 563 mg, 4.05 mmol) was taken up in phosphorus oxychloride (3.9 mL, 41.8 mmol) and the resulting mixture was heated under reflux for 18 hours. The reaction mixture was allowed to cool to room temperature and evaporated under reduced pressure. The residue was poured into ice cooled water, neutralised with 0.88 ammonia solution and extracted with ethyl acetate (×3). The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a colourless oil (346 mg);
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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